molecular formula C22H28O6 B188103 Calanolide E CAS No. 142566-61-8

Calanolide E

Cat. No. B188103
CAS RN: 142566-61-8
M. Wt: 388.5 g/mol
InChI Key: QVXVUACNNIWBIU-UHFFFAOYSA-N
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Description

Calanolide E is a natural coumarin isolated from the barks of Calophyllum lanigerum . It has a molecular formula of C22H28O6 and a molecular weight of 388.5 .


Molecular Structure Analysis

This compound is a tetracyclic 4-substituted dipyranocoumarin . Its structure includes a gem-dimethyl group in the C-ring . The 3D chemical structure of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Scientific Research Applications

Anti-HIV and Antiretroviral Activity

Calanolide E, along with other calanolides, exhibits significant anti-HIV properties, primarily through the inhibition of reverse transcriptase. These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The effectiveness of calanolides against HIV-1 has been a major focus of scientific research, highlighting their potential as anti-HIV therapy agents. Additionally, their unique HIV-1 resistance profile in vitro suggests potential clinical benefits in HIV treatment (Creagh et al., 2001); (Nahar et al., 2020); (Brahmachari & Jash, 2014).

Antimicrobial and Antiparasitic Potential

Beyond their anti-HIV capabilities, calanolides also exhibit antimicrobial and antiparasitic properties. This broadens their potential application in treating various infectious diseases, making them valuable compounds for further drug development (Nahar et al., 2020).

Anticancer Activity

This compound and related compounds have shown promising anticancer activities. The mechanisms behind their anticancer effects are still being explored, but their efficacy in inhibiting cancer cell growth makes them an interesting subject for oncological research (Nahar et al., 2020).

Scaffold-Hopping Strategy for Drug Development

Researchers have been exploring scaffold-hopping strategies with calanolides, aiming to understand their structure-activity relationship better. This involves modifying their molecular structure, potentially leading to the development of new drugs with enhanced efficacy or reduced side effects (Guo & Liu, 2013).

Activity Against Drug-Resistant Strains

This compound has shown activity against drug-resistant strains of Mycobacterium tuberculosis, making it a potential candidate for developing new treatments for tuberculosis. This dual activity against HIV and tuberculosis is particularly significant given the prevalence of co-infections in certain populations (Xu et al., 2004).

Safety and Hazards

The safety data sheet for Calanolide E suggests that it should be handled with care. In case of contact with eyes or skin, it’s recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While Calanolide E has been studied for its potential anti-HIV properties, there’s still much to learn about this compound. Future research could focus on determining optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages . Additionally, the exact biosynthetic pathway of this compound remains to be elucidated .

properties

IUPAC Name

5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXVUACNNIWBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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